5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

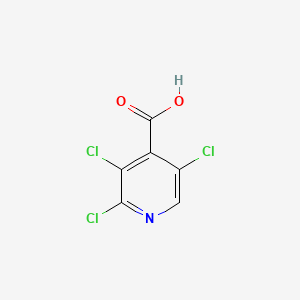

“5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride” is a chemical compound that has been explored as a component of energetic materials . It is also known as the methyl sydnone imine cation .

Synthesis Analysis

Several energetic salts of the 5-amino-3-methyl-1,2,3-oxadiazolium cation were synthesized and characterized . The synthesis process involved the use of IR, 1H, and 13C NMR spectroscopy, and X-ray crystallography . The perchlorate salt was thermally stable, with a crystal density of 1.826 g cm−3 .

Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by IR, 1H, and 13C NMR spectroscopy, and X-ray crystallography . The InChI code for this compound is 1S/C3H5N3O.ClH/c1-6-2-3 (4)7-5-6;/h2,4H,1H3;1H .

Chemical Reactions Analysis

The perchlorate salt of “this compound” was found to be thermally stable . The salts are mechanically insensitive, except for the perchlorate .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 135.55 . The perchlorate salt of the compound has a crystal density of 1.826 g cm−3 . The compound is stored in a freezer .

Scientific Research Applications

Synthesis and Reactivity

Research on oxadiazolium salts, including 1,2,4-oxadiazolium varieties, emphasizes their synthesis and potential reactivity, serving as precursors for developing various organic compounds. These salts are notable for their synthetic versatility, enabling the preparation of compounds with significant pharmacological potential. Studies like those by Il’in and Bolotin (2020) provide insight into convenient synthetic methods and the synthetic potential of oxadiazolium salts, highlighting their role in organic synthesis and potential applications in medicinal chemistry (Il’in & Bolotin, 2020).

Biological Activities of Derivatives

Oxadiazole derivatives, including 1,3,4-oxadiazoles, are recognized for their wide range of biological activities. These activities span antimicrobial, anticancer, and anti-inflammatory effects, among others. The structural feature of the oxadiazole ring facilitates effective binding with enzymes and receptors, leading to diverse bioactivities. Research by Verma et al. (2019) and others explores the therapeutic potential of 1,3,4-oxadiazole derivatives across various medicinal chemistry fields, indicating the utility of oxadiazolium salts in drug development (Verma et al., 2019).

Antimicrobial and Antiviral Potentials

The antimicrobial and antiviral properties of 1,3,4-oxadiazole derivatives underscore their significance in addressing infectious diseases. Studies document the synthesis and evaluation of oxadiazole compounds for their antimicrobial activities, offering promising avenues for new antimicrobial agent development. Glomb and Świątek (2021) review the antimicrobial activities of 1,3,4-oxadiazole derivatives, emphasizing their potential as new drugs to combat microbial resistance (Glomb & Świątek, 2021).

Synthesis Approaches and Metal-Ion Sensing

The synthetic strategies for 1,3,4-oxadiazole compounds are pivotal for their practical applications, including in material science and as chemosensors. The ability of these compounds to serve as building blocks for fluorescent frameworks highlights their utility in sensing applications, particularly for detecting metal ions. Sharma et al. (2022) detail synthetic routes for 1,3,4-oxadiazoles and their applications in developing chemosensors, illustrating the interdisciplinary relevance of these compounds (Sharma et al., 2022).

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride involves the reaction of 3-methyl-1,2,3-oxadiazol-5-amine with hydrochloric acid.", "Starting Materials": [ "3-methyl-1,2,3-oxadiazol-5-amine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-methyl-1,2,3-oxadiazol-5-amine in water, add hydrochloric acid dropwise with stirring.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter the resulting solid.", "Wash the solid with water and dry under vacuum to obtain 5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride as a white solid." ] } | |

| 5124-09-4 | |

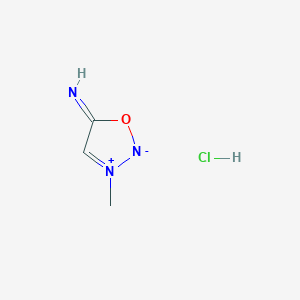

Molecular Formula |

C3H6ClN3O |

Molecular Weight |

135.55 g/mol |

IUPAC Name |

3-methyloxadiazol-3-ium-5-amine;chloride |

InChI |

InChI=1S/C3H6N3O.ClH/c1-6-2-3(4)7-5-6;/h2H,4H2,1H3;1H/q+1;/p-1 |

InChI Key |

IXRXQWQAFZCXJW-UHFFFAOYSA-M |

SMILES |

C[N+]1=CC(=N)O[N-]1.Cl |

Canonical SMILES |

C[N+]1=NOC(=C1)N.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.